molecular formula C10H12F3N3O2 B2390692 Methyl 2-amino-6-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate CAS No. 2551120-46-6

Methyl 2-amino-6-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B2390692
CAS No.: 2551120-46-6
M. Wt: 263.22
InChI Key: GJIWDJWIRQQAAH-UHFFFAOYSA-N
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Description

Trifluoromethylpyridines (TFMPs) are important ingredients for the development of agrochemical and pharmaceutical compounds. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

The intermediate was formed by a Pd-catalyzed coupling reaction between intermediate and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl .


Physical and Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Synthesis and Characterization

Methyl 2-amino-6-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate is a compound of interest due to its role in the synthesis of heterocyclic compounds. Research has focused on the preparation and characterization of similar compounds, aiming to explore their potential in various scientific applications. For instance, the synthesis of novel pyrido and thieno derivatives has been reported, highlighting the compound's relevance in creating fused systems for potential pharmacological uses (E. A. Bakhite, A. Al‐Sehemi, & Yoichi M. A. Yamada, 2005).

Pharmacological Potential

The compound's derivatives have been evaluated for anti-inflammatory activities, showcasing the broader interest in such molecules for therapeutic purposes. Studies have demonstrated the synthesis of related compounds, evaluating their pharmacological potential in anti-inflammatory and analgesic activities (E. Abignente et al., 1982). Another research effort reported the synthesis of imidazo derivatives, emphasizing the methodological advancements in obtaining these compounds efficiently, which is crucial for their potential application in medicinal chemistry (A. Shaabani, Ebrahim Soleimani, & A. Maleki, 2006).

Chemical Properties and Reactivity

Understanding the chemical properties and reactivity of this compound is essential for its application in synthesis. Research into the intramolecular heterocyclization of related compounds has provided insights into the mechanisms and conditions favorable for such reactions, which are pivotal in the design of new molecules for research and therapeutic use (V. Sokolov & A. Aksinenko, 2009).

Applications in Material Science

The broader application of compounds with similar structures extends into material science, where they are used in the synthesis of polymers and other advanced materials. For example, research into the synthesis of poly(amide-imide-imide)s based on tetraimide-dicarboxylic acid and various aromatic diamines, involving compounds with trifluoromethyl groups, has shown the potential of these materials in creating organosoluble, light-colored polymers with desirable physical properties (Chin‐Ping Yang & Yu-Yang Su, 2005).

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years. It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

methyl 2-amino-6-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3O2/c1-18-9(17)7-8(14)15-6-3-2-5(4-16(6)7)10(11,12)13/h5H,2-4,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIWDJWIRQQAAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C2N1CC(CC2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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